molecular formula C20H38O B3050848 3,7,11,15-Tetramethylhexadec-1-yn-3-ol CAS No. 29171-23-1

3,7,11,15-Tetramethylhexadec-1-yn-3-ol

Cat. No. B3050848
Key on ui cas rn: 29171-23-1
M. Wt: 294.5 g/mol
InChI Key: MULUCORRSAVKOA-UHFFFAOYSA-N
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Patent
US04191692

Procedure details

The isophytol, pretreated according to the invention with ammonia or an amine, which is employed as the starting material may also be a product obtained by catalytic hydrogenation of dehydroisophytol in the presence of an amine or ammonia.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][CH2:5][CH2:6][CH:7]([CH2:9][CH2:10][CH2:11][CH:12]([CH2:14][CH2:15][CH2:16][C:17]([OH:21])([CH:19]=[CH2:20])[CH3:18])[CH3:13])[CH3:8])[CH3:3].[NH3:22]>>[CH3:3][CH:2]([CH2:4][CH2:5][CH2:6][CH:7]([CH2:9][CH2:10][CH2:11][CH:12]([CH2:14][CH2:15][CH2:16][C:17]([OH:21])([C:19]#[CH:20])[CH3:18])[CH3:13])[CH3:8])[CH3:1].[NH3:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)CCCC(C)CCCC(C)CCCC(C)(C#C)O
Name
Type
product
Smiles
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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